![molecular formula C15H24N2O3 B10968782 6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968782.png)

6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclohexenring mit einem Piperidin-Derivat verbindet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Ein gängiger Weg beinhaltet die Reaktion von Cyclohex-3-en-1-carbonsäure mit 1-Ethylpiperidin-4-carbonsäurechlorid unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung fortschrittlicher Katalysatoren, Temperaturkontrolle und Reinigungsverfahren wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen

6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte gebildet

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkohole oder Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.

Medizin: Erfforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von 6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-ETHYL-4-PIPERIDYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, a secondary amine, and formaldehyde react to form the piperidine structure.

Cyclohexene Ring Formation: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.

Coupling of the Rings: The piperidine and cyclohexene rings are then coupled through a series of reactions, including amide bond formation and cyclization.

Introduction of Carboxylic Acid Functionality: The carboxylic acid group can be introduced through oxidation reactions, such as using potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the piperidine ring or reduce the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

Oxidation Products: Ketones, aldehydes, or carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Amides, esters, or thioesters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its piperidine ring is a common motif in many biologically active compounds, making it a useful tool for drug discovery and development.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique structure allows for the development of new products with enhanced properties.

Wirkmechanismus

The mechanism of action of 6-{[(1-ETHYL-4-PIPERIDYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclohexene ring provides structural rigidity, allowing for precise interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclohex-3-en-1-carbonsäure: Ein einfacherer Analog ohne den Piperidin-Rest.

1-Ethylpiperidin-4-carbonsäure: Fehlt die Cyclohexenringstruktur.

Einzigartigkeit

6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-en-1-carbonsäure ist aufgrund ihrer kombinierten Strukturmerkmale einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen, die in einfacheren Analoga nicht zu finden sind .

Eigenschaften

Molekularformel |

C15H24N2O3 |

|---|---|

Molekulargewicht |

280.36 g/mol |

IUPAC-Name |

6-[(1-ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C15H24N2O3/c1-2-17-9-7-11(8-10-17)16-14(18)12-5-3-4-6-13(12)15(19)20/h3-4,11-13H,2,5-10H2,1H3,(H,16,18)(H,19,20) |

InChI-Schlüssel |

FXRZUWMWFSHWTN-UHFFFAOYSA-N |

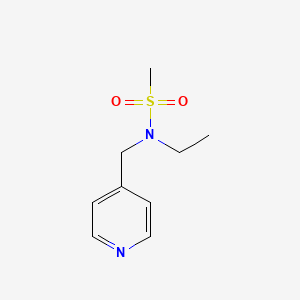

Kanonische SMILES |

CCN1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

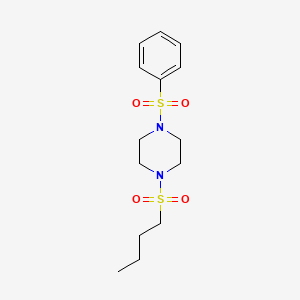

![1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10968732.png)

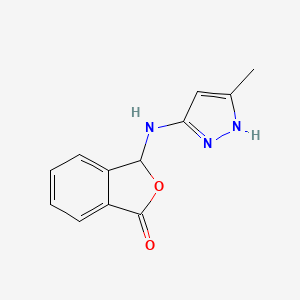

![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968739.png)

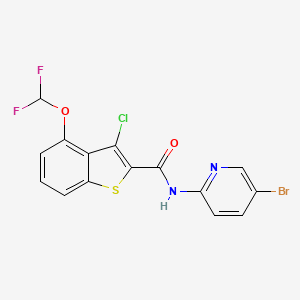

![N-(3-cyanothiophen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968751.png)

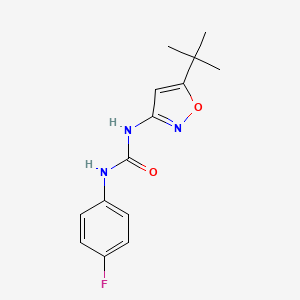

![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10968763.png)

![N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968776.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10968779.png)

![1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea](/img/structure/B10968781.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B10968784.png)

![2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968790.png)